N-Phenyl-N-4-piperidinylacetamide
Description
Contextualization within N-Phenylacetamide and Piperidine (B6355638) Chemical Scaffolds
The chemical architecture of N-Phenyl-N-4-piperidinylacetamide is a composite of two well-established and highly valued structural motifs in pharmaceutical science: N-phenylacetamide and piperidine.
The N-phenylacetamide scaffold, also known as acetanilide, is an aromatic compound that has a rich history in medicinal chemistry. Acetanilide itself was one of the first aniline (B41778) derivatives to be recognized for its analgesic and antipyretic properties and was introduced into medical practice in 1886. wikipedia.org Although its use was later curtailed due to toxicity, this discovery paved the way for the development of safer aniline derivatives. wikipedia.org The N-phenylacetamide core is a key feature in a multitude of compounds investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. Its utility also extends to being a crucial intermediate and precursor in the synthesis of various organic chemicals.
The piperidine scaffold is one of the most ubiquitous heterocyclic rings in approved pharmaceuticals. exlibrisgroup.comnih.gov As a six-membered nitrogen-containing heterocycle, it is a foundational building block in the synthesis of a vast number of medicinal agents. exlibrisgroup.comarizona.edu The prevalence of the piperidine ring is due to its ability to confer favorable properties upon a molecule. Introducing a piperidine scaffold can help modulate physicochemical characteristics such as pKa and logD, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce certain toxicities. thieme-connect.comthieme-connect.com Piperidine derivatives have been successfully developed for a broad range of therapeutic applications, acting as central nervous system modulators, antihistamines, anticoagulants, and analgesics. exlibrisgroup.comarizona.edu More than 70 commercially available drugs feature the piperidine cornerstone, underscoring its significance in drug discovery. exlibrisgroup.comarizona.edu
The combination of the N-phenyl group with the piperidine ring in a single molecule, as seen in N-phenyl-4-piperidinamine (a related precursor), creates a structural class that is a focal point of significant research. nist.govnist.gov The specific linkage in this compound, where the acetamide (B32628) nitrogen is directly attached to the piperidine ring, defines its unique chemical character and potential for biological interaction.
Significance in Contemporary Pharmaceutical Chemistry Research
The fusion of the N-phenylacetamide and piperidine scaffolds into the this compound structure holds considerable interest in contemporary pharmaceutical chemistry, primarily due to its association with potent analgesic agents. This structural class is integral to the 4-anilidopiperidine series of compounds, which includes highly potent synthetic opioids.
Research has demonstrated that N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, which are structurally analogous to this compound, constitute a series of extremely potent analgesics. nih.gov For instance, certain compounds in this class have been found to be thousands of times more potent than morphine in animal models. nih.gov The specific compound this compound is also identified as Acetyl norfentanyl, placing it within the family of fentanyl analogues. nih.gov Fentanyl and its derivatives are powerful synthetic analgesics that exert their effects by acting on opioid receptors, particularly the mu-opioid receptor. nih.gov
The significance of this chemical backbone lies in its proven ability to serve as a template for designing molecules with high affinity for opioid receptors. The N-phenyl group and the acyl chain (acetamide in this case) are crucial for binding, while modifications to the piperidine nitrogen can significantly influence potency and duration of action. nih.gov Consequently, this scaffold is a major focus for structure-activity relationship (SAR) studies aimed at developing novel analgesics. Furthermore, the synthesis of N-phenyl-N-(4-piperidinyl)amide salts is a subject of patented methods, indicating its commercial relevance in producing pharmaceutical compounds like Remifentanil. wipo.int
Overview of Key Research Trajectories and Gaps for this compound
The primary research trajectory for compounds based on the this compound scaffold is the exploration and development of novel, potent analgesics. nih.gov Key research efforts focus on:
Synthesis of Analogues: A significant portion of research involves the chemical synthesis of new derivatives. This includes modifying the acyl group (substituting the acetyl group with others like propionyl), making substitutions on the phenyl ring, and adding various substituents to the piperidine nitrogen. nih.gov The synthesis of N-phenethyl-4-piperidinone (NPP), a key intermediate for many of these compounds, is a well-established area of study. wikipedia.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: Researchers systematically alter the structure of the lead compound to understand how chemical changes affect biological activity. For example, studies on N-4-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides have mapped out how different substituents influence analgesic potency, onset, and duration of action. nih.gov
Receptor Binding Assays: Investigations are conducted to determine the binding affinity and selectivity of these compounds for various opioid receptors (mu, delta, kappa). This helps in understanding their pharmacological mechanism and potential for side effects. nih.gov
Despite extensive research into the broader class of 4-anilidopiperidines, there are notable gaps in the publicly available scientific literature specifically concerning this compound itself, outside of its classification as a fentanyl analogue. Key gaps include:
Detailed Pharmacological Profile: While its identity as Acetyl norfentanyl implies potent opioid activity, comprehensive studies detailing its full pharmacological profile, including receptor activation dynamics and potential for biased agonism, are not as widely published as for its more famous relatives.
Exploration of Other Therapeutic Areas: The overwhelming focus on analgesic activity means that the potential for this compound or its close analogues in other therapeutic areas remains largely unexplored. The parent scaffolds (N-phenylacetamide and piperidine) show a wide range of biological activities, suggesting that derivatives could be investigated for applications beyond pain management. nih.gov
Metabolic and Pharmacokinetic Data: Detailed, publicly accessible research on the metabolism, pharmacokinetic profile, and potential metabolites of this compound is limited. This information is critical for understanding the compound's behavior in a biological system.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-phenyl-N-piperidin-4-ylacetamide | PubChem nih.gov |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem nih.gov |
| Molecular Weight | 218.29 g/mol | PubChem nih.gov |
| CAS Number | 1607-68-7 | PubChem nih.gov |
| Synonyms | Acetyl norfentanyl, n-phenyl-n-(piperidin-4-yl)acetamide | PubChem nih.gov |
| Monoisotopic Mass | 218.141913202 Da | PubChem nih.gov |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₃H₁₈N₂O | Main subject of the article; an acetyl derivative of N-phenyl-4-piperidinamine. nih.gov |
| Acetanilide (N-Phenylacetamide) | C₈H₉NO | Parent scaffold; historical analgesic and chemical intermediate. wikipedia.org |
| Piperidine | C₅H₁₁N | Parent scaffold; common heterocycle in pharmaceuticals. nih.gov |
| N-Phenyl-4-piperidinamine | C₁₁H₁₆N₂ | A related chemical, precursor to the main compound. nist.govnist.gov |
| Fentanyl | C₂₂H₂₈N₂O | Potent analgesic; a well-known member of the 4-anilidopiperidine class. nih.gov |
| Remifentanil | C₂₀H₂₈N₂O₅ | Potent, short-acting analgesic mentioned in a manufacturing patent context. wipo.int |
| N-Phenethyl-4-piperidinone (NPP) | C₁₃H₁₇NO | A key chemical intermediate used in the synthesis of fentanyl and its analogues. wikipedia.org |
| Morphine | C₁₇H₁₉NO₃ | Standard opioid analgesic used for comparison in research studies. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-N-piperidin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-6,13-14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTIQZKDSHKYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166972 | |
| Record name | N-Phenyl-N-4-piperidinylacetamide | |
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Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607-68-7 | |
| Record name | N-(4-Piperidinyl)phenylacetamide | |
| Source | CAS Common Chemistry | |
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| Record name | N-Phenyl-N-4-piperidinylacetamide | |
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| Record name | N-Phenyl-N-4-piperidinylacetamide | |
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| Record name | N-Phenyl-N-4-piperidinylacetamide | |
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Synthetic Methodologies and Chemical Derivatization of N Phenyl N 4 Piperidinylacetamide
Historical and Current Synthetic Routes for the N-Phenyl-N-4-piperidinylacetamide Core Structure
The synthesis of the this compound core is a multi-step process that has been approached through various methodologies over the years. These routes primarily involve the strategic combination of aniline (B41778) and piperidine-based intermediates, followed by the introduction of the acetyl amide functionality.
A common and historically significant approach to constructing the N-phenyl-N-4-piperidinyl moiety involves the reductive amination of a 4-piperidone (B1582916) derivative with aniline. For instance, 1-benzyl-4-piperidone can be condensed with aniline. jst.go.jp This initial reaction forms an enamine or imine intermediate, which is then reduced to the corresponding secondary amine. A typical reducing agent used for this transformation is sodium borohydride. jst.go.jp Following the successful formation of the N-phenyl-4-aminopiperidine structure, a debenzylation step is often required to remove the protecting group from the piperidine (B6355638) nitrogen, yielding the core this compound precursor. This is commonly achieved through catalytic hydrogenation using a palladium on carbon catalyst. jst.go.jp
An alternative strategy, known as the Siegfried method, utilizes N-phenethyl-4-piperidone (NPP) as the starting piperidine intermediate. researchgate.net This method is often considered more straightforward and less hazardous than routes starting with N-benzyl-4-piperidone. researchgate.net
Once the N-phenyl-N-4-piperidinylamine core is synthesized, the final step is the introduction of the acetyl group to form the amide linkage. This is typically achieved through acylation of the secondary amine. The most common method involves the use of an acetylating agent such as acetyl chloride or acetic anhydride. organic-chemistry.org
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid or acetic acid byproduct formed during the reaction. This straightforward acylation step efficiently converts the secondary amine into the desired this compound. jst.go.jp
| Synthetic Route | Key Intermediates | Reported Yield | Reference |
|---|---|---|---|
| Classical Route | 1-Benzyl-4-piperidone, Aniline | ~69% | jst.go.jp |
| Siegfried Method | N-phenethyl-4-piperidone, Aniline | High (specific yield varies) | researchgate.net |
| Despropionyl-fentanyl Acylation | Despropionyl-fentanyl, Acetyl chloride | 70% | jst.go.jp |
Exploration of Analogues and Derivatization Strategies of this compound
The this compound scaffold allows for extensive chemical modifications at two primary sites: the piperidine nitrogen and the aromatic phenyl ring. These derivatizations have led to a wide array of analogues with diverse properties.
The nitrogen atom of the piperidine ring is a common site for introducing a variety of substituents. This is typically accomplished by reacting the parent this compound with an appropriate alkylating or acylating agent. mdpi.com For example, the synthesis of fentanyl involves the alkylation of the piperidine nitrogen with a 2-phenylethyl group. nih.gov Other analogues, such as acetylfentanyl, are synthesized by reacting the precursor with phenethyl bromide. nih.gov
The introduction of different functional groups at this position can significantly alter the molecule's characteristics. For instance, incorporating a methoxymethyl group or a tetrazolyl ring has been explored in the synthesis of fentanyl analogues like alfentanil and sufentanil. nih.gov Remifentanil is another example where the phenethyl group is replaced by a carbomethoxy group. nih.gov The synthesis of these analogues often requires multi-step procedures to prepare the specific N-substituent, which is then attached to the piperidine nitrogen.
| Analogue | N-Substituent on Piperidine Ring | Synthetic Precursor for N-Substituent |
|---|---|---|
| Fentanyl | 2-Phenylethyl | 2-Phenylethyl bromide |
| Acetylfentanyl | 2-Phenylethyl | 2-Phenylethyl bromide |
| Sufentanil | 2-(Thiophen-2-yl)ethyl | 2-(Thiophen-2-yl)ethyl tosylate |
| Alfentanil | 2-(4-ethyl-5-oxotetrazol-1-yl)ethyl | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one |
| Remifentanil | Methyl 3-(4-(phenyl(propanoyl)amino)piperidin-1-yl)propanoate | Methyl acrylate |
The aromatic phenyl ring attached to the amide nitrogen provides another site for modification through electrophilic aromatic substitution reactions. youtube.com Standard reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce substituents onto the ring. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the existing acetamido group.
For example, hydroxylation of the phenyl ring is a modification seen in some metabolites and can be synthetically achieved, leading to compounds like 4'-hydroxy-acetylfentanyl. jst.go.jp The synthesis of such derivatives often involves protecting group strategies to ensure selective substitution on the desired aromatic ring. The introduction of substituents like halogens or methoxy (B1213986) groups on the phenyl ring can also be achieved through established synthetic protocols, further expanding the library of this compound analogues. jst.go.jp
Amide Linkage Modifications and Resulting Structural Variations
The amide bond in this compound is a critical site for chemical modification, offering a versatile platform for the synthesis of a wide array of structural analogs. Research into the derivatization of this core structure has extensively explored the impact of altering the N-acyl group, leading to significant variations in the compound's properties. These modifications range from simple homologation to the introduction of more complex aromatic, unsaturated, and cyclic moieties, thereby systematically altering the steric and electronic characteristics of the molecule.
One common modification involves the substitution of the acetyl group with other acyl substituents. For instance, analogs have been synthesized where the phenacyl group is replaced by benzoyl, cinnamoyl, acetyl, and propionyl groups. nih.gov The propionyl group, in particular, is a feature of several well-known derivatives. The extension of the alkyl chain of the amide moiety is another explored avenue; for example, replacing the propionyl group with a butyryl group results in butyrfentanyl. icquality.org Further variations include the introduction of unsaturation, as seen in acryloylfentanyl, which features an acrylamide (B121943) group in place of the propanamide. icquality.org
The incorporation of different cyclic and aromatic systems in place of the standard alkyl chain of the amide has also been a fruitful area of investigation. The synthesis of benzoylfentanyl, where the propanamide is replaced by a benzamide, introduces an additional aromatic ring system. d-nb.info Other examples include derivatives where cyclopropanecarboxamide (B1202528) or furan-2-carboxamide moieties are attached to the anilino-nitrogen. d-nb.info
Bioisosteric replacement of the amide bond itself is a more fundamental modification. While direct replacement in this compound is a subject of ongoing research, the principles of using amide bond bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) are well-established in medicinal chemistry to enhance metabolic stability or alter binding interactions. nih.gov
The following table summarizes various modifications made to the amide linkage of the this compound scaffold and the resulting structural analogs.
| Original Moiety (in parent structure) | Modified Moiety | Resulting Compound/Derivative Class |
| Acetamide (B32628) | Propanamide | N-Phenyl-N-(4-piperidinyl)propanamide derivatives |
| Acetamide | Butanamide | Butyrfentanyl icquality.org |
| Acetamide | Acrylamide | Acryloylfentanyl icquality.org |
| Acetamide | Benzamide | Benzoylfentanyl d-nb.info |
| Acetamide | Furan-2-carboxamide | Furanylfentanyl d-nb.info |
| Acetamide | Cyclopropanecarboxamide | Cyclopropylfentanyl d-nb.info |
| Acetamide | Cinnamoyl group | N-cinnamoyl analogues nih.gov |
| Phenyl (of the anilide) | Pyridine | N-(4-piperidyl)-N-(3-pyridyl)amides nih.gov |
| Phenyl (of the amido group) | t-Butyl | 1,4-diamide analogs afasci.com |
Preclinical Pharmacological Investigations of N Phenyl N 4 Piperidinylacetamide and Its Analogues
Receptor Binding and Ligand Interaction Studies
Opioid Receptor System Modulations
N-Phenyl-N-4-piperidinylacetamide is the core structure of the potent synthetic opioid, fentanyl. mdpi.com Fentanyl and its analogues are strong agonists at the μ-opioid receptor (MOR), which is a G-protein coupled receptor found predominantly in the brain and gastrointestinal tract. mdpi.comfrontiersin.org The activation of MOR is responsible for the analgesic effects of these compounds. frontiersin.orgfrontiersin.org The binding affinity of fentanyl analogues to the MOR can be exceptionally high, with some compounds exhibiting IC50 values in the nanomolar range. For instance, the fentanyl analog acryloylfentanyl has an IC50 value of 1.4 nM, similar to fentanyl's 1.6 nM. frontiersin.org In contrast, butyrfentanyl displays a lower affinity with a Ki value of 32 nM, which is about 32 times lower than that of fentanyl. frontiersin.org The interaction of these ligands with the MOR is complex, involving specific residues within the receptor's binding pocket. mdpi.comfrontiersin.org
| Compound | Receptor | Binding Affinity (IC50/Ki) |
|---|---|---|
| Acryloylfentanyl | μ-Opioid Receptor | 1.4 nM (IC50) |
| Fentanyl | μ-Opioid Receptor | 1.6 nM (IC50) |
| Butyrfentanyl | μ-Opioid Receptor | 32 nM (Ki) |
| Sufentanil | μ-Opioid Receptor | 0.40 nM (IC50) |
| Alfentanil | μ-Opioid Receptor | 38.9 nM (IC50) |
Serotonin (B10506) and Dopamine (B1211576) Receptor System Interactions
While the primary activity of many this compound derivatives is at opioid receptors, interactions with other receptor systems, including serotonin and dopamine, have been noted. For example, the sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP), which shares a piperidine (B6355638) motif, has been shown to modulate the neuronal nitric oxide synthase (nNOS)/postsynaptic density-95 (PSD-95) coupling mechanisms. nih.gov This action has implications for neuroprotection in ischemic conditions. nih.gov Furthermore, the metabolism of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a compound that induces dopaminergic neurotoxicity, is inhibited by monoamine oxidase (MAO)-B inhibitors. nih.gov This suggests a role for MAO-B in the bioactivation of certain piperidine-containing compounds, which could indirectly influence dopaminergic systems. nih.gov
Adiponectin Receptor 1 Agonism in Structurally Related Compounds
Interestingly, a compound with a similar this compound core structure, AdipoRon (2-(4-benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]acetamide), has been identified as an orally active agonist of the adiponectin receptors, AdipoR1 and AdipoR2. acs.orgnih.govnih.gov AdipoR1 is predominantly found in skeletal muscle and its activation is linked to the AMP-activated protein kinase (AMPK)/glucose transporter 4 (GLUT4) signaling pathway, which is crucial for glucose uptake. acs.orgnih.gov AdipoRon has demonstrated the ability to improve glucose intolerance and insulin (B600854) resistance in animal models. acs.org This discovery has spurred research into dipeptides that mimic the structure of AdipoRon to act as AdipoR1 agonists. nih.govresearchgate.net For instance, the dipeptide Tyr-Pro has been shown to increase glucose uptake in skeletal muscle cells by interacting with AdipoR1 and activating the AMPK/Glut4 pathway. nih.govresearchgate.net
Ion Channel Modulation Studies
T-Type Calcium Channel Inhibition Mechanisms
Derivatives of N-piperidinyl acetamide (B32628) have been investigated as blockers of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). google.com These low voltage-activated channels are implicated in a variety of physiological and pathophysiological processes, including neuronal excitability, epilepsy, and pain. google.comnih.govbiomolther.org The ortho-phenoxyanilide derivative, MONIRO-1, has been characterized as a potent inhibitor of human T-type calcium channels, with IC50 values of 3.3 µM for hCaV3.1, 1.7 µM for hCaV3.2, and 7.2 µM for hCaV3.3. nih.gov The mechanism of inhibition can be state- and use-dependent, with stronger inhibition observed at higher stimulation frequencies for certain channel subtypes, suggesting a complex mode of action. nih.gov
| Compound | Channel Subtype | Inhibitory Concentration (IC50) |
|---|---|---|
| MONIRO-1 | hCaV3.1 | 3.3 ± 0.3 μM |
| hCaV3.2 | 1.7 ± 0.1 μM | |
| hCaV3.3 | 7.2 ± 0.3 μM |
Characterization of Selectivity Profiles Against Other Voltage-Gated Ion Channels
The selectivity of these compounds is a critical aspect of their pharmacological profile. google.com Ideally, a therapeutic agent would exhibit high selectivity for its target to minimize off-target effects. google.com In the case of T-type calcium channel inhibitors, selectivity over other voltage-gated ion channels, such as L-type calcium channels and the hERG K+ channel, is desirable. google.com MONIRO-1, for example, demonstrates a favorable selectivity profile. It is 5- to 20-fold more potent at inhibiting human T-type calcium channels than the N-type calcium channel, hCaV2.2 (IC50: 34.0 ± 3.6 µM). nih.gov Its interaction with L-type calcium channels (CaV1.2 and CaV1.3) is significantly weaker (IC50 > 100 µM), and it does not inhibit hCaV2.1 or hCaV2.3 channels at concentrations up to 100 µM. nih.gov This selectivity distinguishes it from other less specific calcium channel blockers. nih.gov
Enzymatic Inhibition and Biological Activity
The therapeutic potential of this compound and its structural analogues extends to their ability to modulate specific enzymatic pathways. Research has focused on their inhibitory effects against key enzymes implicated in metabolic disorders and hemostasis, revealing promising avenues for drug development.
Inhibition of α-amylase, an enzyme crucial for carbohydrate digestion, is a key strategy in managing hyperglycemia associated with diabetes mellitus. researchgate.netcumhuriyet.edu.tr N-phenyl piperazine (B1678402) derivatives have been identified as potent inhibitors of this enzyme. biomedpharmajournal.org
In silico molecular docking studies have been employed to predict the binding affinity of these derivatives to the α-amylase enzyme. researchgate.netbiomedpharmajournal.org For instance, N-phenyl piperazine derivatives P6, P7, and P22 showed commendable docking scores of -8.44, -8.37, and -8.49 kcal/mol, respectively, indicating strong potential for interaction. researchgate.net Subsequent in vitro testing confirmed these predictions, with compound P7 demonstrating robust inhibitory effects. researchgate.net
Further studies on phenylsulfonyl piperazine derivatives revealed that compound 4 , which contains two electron-withdrawing fluorine atoms, exhibited a more potent α-amylase inhibitory percentage (80.61±0.62%) than the standard drug acarbose (B1664774) (78.81±0.02%). cumhuriyet.edu.tr Molecular docking of this compound showed a binding energy of -8.2 kcal/mol, with interactions such as π-π stacking and π-anion interactions with key enzyme residues like TRP58, TRP59, and HIS299. cumhuriyet.edu.tr
Similarly, a series of cyclic sulfonamides featuring an N-arylacetamide group were evaluated. mdpi.com Derivatives with electron-withdrawing groups (chloro, bromo, nitro) on the N-phenyl ring proved to be effective α-amylase inhibitors. mdpi.com Notably, the derivative 12i (N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)acetamide) was identified as a potent competitive inhibitor of α-amylase with an IC₅₀ value of 7.52 µM, which is lower than that of acarbose (IC₅₀ = 17.0 µM). mdpi.com
| Compound/Class | Inhibitory Activity Metric | Result | Reference |
|---|---|---|---|
| N-Phenyl Piperazine (P6) | Docking Score | -8.44 kcal/mol | researchgate.net |
| N-Phenyl Piperazine (P7) | Docking Score | -8.37 kcal/mol | researchgate.net |
| N-Phenyl Piperazine (P22) | Docking Score | -8.49 kcal/mol | researchgate.net |
| Phenylsulfonyl Piperazine (Compound 4) | % Inhibition | 80.61 ± 0.62% | cumhuriyet.edu.tr |
| Acarbose (Standard) | % Inhibition | 78.81 ± 0.02% | cumhuriyet.edu.tr |
| Cyclic Sulfonamide (12i) | IC₅₀ | 7.52 µM | mdpi.com |
| Acarbose (Standard) | IC₅₀ | 17.0 µM | mdpi.com |
The search for novel anticoagulants has led to the investigation of piperidine derivatives for their antithrombotic properties. nih.govnih.gov These compounds have shown efficacy in inhibiting key components of the coagulation cascade, such as thrombin, and in preventing platelet aggregation. nih.govresearchgate.net
One study investigated derivatives of 4-(4'-bromophenyl)-4-piperidinol for their ability to inhibit platelet aggregation. nih.gov Compound PD5 (4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) emerged as the most potent inhibitor of platelet aggregating factor-induced aggregation, with an IC₅₀ value of 0.06 mM, significantly more active than the positive control, acetylsalicylic acid (IC₅₀ = 150 µM). nih.gov
A novel, low molecular weight inhibitor of human alpha-thrombin, RWJ-671818 , was identified with a Kᵢ of 1.3 nM. researchgate.net In a rat model of deep venous thrombosis, oral administration of this compound at 30 and 50 mg/kg reduced thrombus weight by 87% and 94%, respectively. researchgate.net Furthermore, the compound demonstrated excellent oral bioavailability (100%) in dogs. researchgate.net Other research has identified piperidine derivatives with GPIIb/IIIa receptor antagonistic action, which is crucial for inhibiting platelet coagulation. google.com
These preclinical findings highlight the potential of this compound analogues as antithrombotic agents, capable of acting through various mechanisms including direct thrombin inhibition and prevention of platelet aggregation. nih.govresearchgate.net
| Compound | Target/Model | Efficacy Metric | Result | Reference |
|---|---|---|---|---|
| PD5 | Platelet Aggregating Factor-Induced Aggregation | IC₅₀ | 0.06 mM | nih.gov |
| Acetyl Salicylic Acid (Standard) | Platelet Aggregating Factor-Induced Aggregation | IC₅₀ | 0.15 mM | nih.gov |
| RWJ-671818 | Human Alpha-Thrombin | Kᵢ | 1.3 nM | researchgate.net |
| RWJ-671818 | Rat Deep Venous Thrombosis Model | Thrombus Weight Reduction | 87% at 30 mg/kg (oral) | researchgate.net |
In Vitro and In Vivo Efficacy Assessments in Animal Models
The pharmacological evaluation of this compound derivatives in animal models has been crucial in determining their therapeutic potential across a spectrum of central nervous system disorders. These studies provide foundational evidence of efficacy for conditions ranging from psychosis to chronic pain and other neurological diseases.
Arylpiperazine derivatives of N-phenylacetamide have been synthesized and evaluated for their antipsychotic potential, largely due to their affinity for serotonin (5-HT₂) and dopamine (D₂) receptors. bioline.org.brdoi.org A series of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides (3a-j) were tested in several animal models. bioline.org.br These compounds showed variable antipsychotic activity in models such as apomorphine-induced climbing and 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitches, which are predictive of D₂ and 5-HT₂A receptor antagonism, respectively. bioline.org.br The compounds also demonstrated a low propensity to induce catalepsy, a marker for extrapyramidal side effects common with typical antipsychotics. ijrap.net
In another study, N-11-(4′-N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f] researchgate.netpainphysicianjournal.com-oxazepine derivatives were assessed. researchgate.net Compounds MJ-1 , MJ-3 , and MJ-4 were identified as potent antipsychotic agents, demonstrating significant effects in catalepsy tests and foot shock-induced aggression models in mice. researchgate.net These findings suggest that modifying the linker and aryl group on the piperazine core can yield potent compounds with potential as atypical antipsychotics. researchgate.net
| Compound Class/Derivative | Animal Model | Observed Effect | Receptor Target Implication | Reference |
|---|---|---|---|---|
| 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides | Apomorphine-induced climbing (mice) | Inhibition of climbing behavior | D₂ Antagonism | bioline.org.br |
| 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides | 5-HTP-induced head twitches (mice) | Inhibition of head twitches | 5-HT₂A Antagonism | bioline.org.brijrap.net |
| Dibenz[b,f] researchgate.netpainphysicianjournal.com-oxazepine derivatives (MJ-1, MJ-3, MJ-4) | Catalepsy test (mice) | Induction of catalepsy | Antipsychotic Potential | researchgate.net |
| Dibenz[b,f] researchgate.netpainphysicianjournal.com-oxazepine derivatives (MJ-1, MJ-3, MJ-4) | Foot shock-induced aggression (mice) | Reduced aggression | Antipsychotic Potential | researchgate.net |
Phenylpiperidine derivatives are a well-established class of opioid analgesics, with fentanyl being a prominent example. painphysicianjournal.comnih.gov The antinociceptive effects of these compounds are primarily mediated through agonism at the mu-opioid receptor. painphysicianjournal.comnih.gov Acetylfentanyl, an analogue of fentanyl with the chemical name N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide, has been evaluated in the mouse acetic acid writhing assay, a model of visceral pain. nih.govunodc.org Other analogues such as Butyrylfentanyl and Furanylfentanyl also display significant antinociceptive potency in various animal models of thermal, mechanical, and chemical pain. nih.govunodc.org
Beyond the classic opioid pathway, novel piperidine derivatives have been developed. A lidocaine (B1675312) analogue, LIA (N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide), demonstrated significant antinociceptive effects in the formalin test in both normal and diabetic rats. researchgate.net This suggests its potential utility in treating hyperalgesia, particularly in the context of diabetic neuropathy. researchgate.net Another series of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines also produced potent opioid analgesic effects. nih.gov One compound from this series, which featured a 4-methylthiazol-2-yl substituent, showed high analgesic potency and a short duration of action in preclinical tests. nih.gov
| Compound/Class | Pain Model | Observed Effect | Reference |
|---|---|---|---|
| Acetylfentanyl | Mouse acetic acid writhing assay | Antinociceptive activity | nih.gov |
| Butyrylfentanyl | Acetic acid writhing assay | ~7 times more potent than morphine | nih.gov |
| Furanylfentanyl | Mouse thermal, mechanical, chemical pain models | Antinociceptive potency of 0.02 mg/kg (i.v.) | nih.gov |
| LIA (Lidocaine Analogue) | Rat formalin test (nondiabetic and diabetic) | Reduced nociceptive and hyperalgesic behavior | researchgate.net |
| 4-Heteroaryl-4-anilidopiperidines | General analgesic tests | High analgesic potency, short duration of action | nih.gov |
The structural versatility of this compound analogues has prompted their evaluation in a range of animal models for complex neurological and psychiatric conditions.
Epilepsy: Certain derivatives have been investigated as T-type calcium channel inhibitors, a target for absence seizures. google.comresearchgate.net In a baclofen-induced absence seizure model in mice, the compound EXAMPLE-128 significantly reduced the frequency of spike-wave discharges on electroencephalogram (EEG) recordings. google.com This suggests a potential therapeutic role in controlling the pathological brain rhythms that characterize this form of epilepsy. google.com Animal models such as those induced by pentylenetetrazol (PTZ) are commonly used to screen for anticonvulsant effects. nih.gov
Parkinson's Disease: Animal models are essential for studying the neurodegenerative processes of Parkinson's disease, such as the loss of dopamine neurons in the substantia nigra. nih.govnih.gov Neurotoxin-based models using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) are widely employed. nih.govmdpi.com It has been noted that an analog of the synthetic opioid meperidine, a phenylpiperidine, induced severe Parkinson's-like symptoms, highlighting the interaction of this chemical class with the dopaminergic system. dovepress.com More recently, compounds are being tested for neuroprotective effects in these models. For example, while not a direct analogue, the DPP4 inhibitor Vildagliptin was shown to attenuate motor deficits in an MPTP-induced mouse model. mdpi.com The antiparkinsonian agents Budipine and Prodipine are also derivatives of 4-phenylpiperidine. wikipedia.org
Tremor: Harmaline-induced tremor in rodents is a common model for essential tremor, which is thought to involve rhythmic and synchronous neuronal activity in the olivocerebellar circuit. nih.govnih.gov The compound EXAMPLE-128 was tested in this model and found to significantly reduce the total time mice spent in tremor in a dose-dependent manner. google.com This effect is likely linked to the modulation of ion channels, such as T-type calcium channels, which are highly expressed in the inferior olive, a key structure in the tremor-generating circuit. google.com
Neuropathic Pain: The efficacy of these analogues has also been assessed in models of neuropathic pain, a chronic condition often resistant to standard analgesics. nih.govnih.gov In the spinal nerve ligation (SNL) model in rats, EXAMPLE-128 reduced mechanical allodynia in a dose-related manner. google.com In a model of chemotherapy-induced neuropathic pain using taxol, the compound EXAMPLE-115 reversed the associated pain behaviors. google.com The lidocaine analogue LIA was also effective in a model of diabetic hyperalgesia. researchgate.net These findings point to the potential of piperidine derivatives in treating various forms of neuropathic pain by modulating ion channels and other pain-related targets. google.comgoogle.com
| Disorder | Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Epilepsy | EXAMPLE-128 | Baclofen-induced absence seizures (mouse) | Significantly reduced spike-wave discharges. | google.com |
| Parkinson's Disease | Budipine / Prodipine | N/A (classified as antiparkinsonian) | Identified as antiparkinsonian agents. | wikipedia.org |
| Tremor | EXAMPLE-128 | Harmaline-induced essential tremor (mouse) | Dose-dependently reduced total tremor time. | google.com |
| Neuropathic Pain | EXAMPLE-128 | Spinal Nerve Ligation (rat) | Reduced mechanical allodynia. | google.com |
| Neuropathic Pain | EXAMPLE-115 | Taxol-induced neuropathy (mouse) | Reversed neuropathic pain behavior. | google.com |
| Neuropathic Pain | LIA | Streptozocin-induced diabetic hyperalgesia (rat) | Reduced hyperalgesic behavior. | researchgate.net |
Antimycobacterial Activity of N-Phenyl Piperazine Derivatives
The rising challenge of bacterial resistance to existing chemotherapeutics has spurred significant research into new antimicrobial agents. nih.govresearchgate.net Compounds incorporating a piperazine ring have emerged as a promising area of investigation against a variety of pathogens. nih.govresearchgate.net Several studies have focused on synthesizing and evaluating N-phenylpiperazine derivatives for their antimycobacterial properties. nih.govresearchgate.netmdpi.com
In one study, ten new 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and tested for their activity against several mycobacterial strains. nih.gov The findings indicated that higher lipophilicity and the electron-donating properties of substituents positively influenced the activity against Mycobacterium kansasii. nih.gov Specifically, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride demonstrated the most potent activity against M. kansasii, with Minimum Inhibitory Concentrations (MICs) of 15.4 µM and 15.0 µM, respectively. nih.gov The latter compound also showed an MIC of 15.0 µM against M. marinum. nih.gov
Another research effort synthesized a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates and evaluated their in vitro activity against Mycobacterium tuberculosis H37Rv, M. kansasii DSM 44162, and other mycobacteria. mdpi.com The introduction of lipophilic substituents, such as 3'-CF3 or 4'-F, at the 4-(substituted)phenylpiperazin-1-ium-1-yl moiety was found to enhance antimycobacterial activity. mdpi.com Notably, 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e) and 1-[2-hydroxy-propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g) were highly effective against M. tuberculosis H37Ra with MIC values below 3.80 µM. mdpi.com Furthermore, compound 6g displayed significant activity against M. marinum with an MIC of 8.09 µM. mdpi.com
The development of purine-linked piperazine derivatives has also been explored as a strategy against Mycobacterium tuberculosis. bohrium.com In one such study, a series of analogues were synthesized and tested against M. tuberculosis H37Rv. bohrium.com Compounds with more electronegative substituents on the phenyl rings, such as a trifluoromethyl group, exhibited increased anti-tuberculosis activity. bohrium.com Six compounds from this series (11, 24, 27, 32, 33, and 34) were identified as having promising activity. bohrium.com
Table 1: Antimycobacterial Activity of Selected N-Phenyl Piperazine Derivatives
| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | nih.gov |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | nih.gov |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 µM | nih.gov |
| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e) | M. tuberculosis H37Ra | < 3.80 µM | mdpi.com |
| 1-[2-Hydroxy-propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g) | M. tuberculosis H37Ra | < 3.80 µM | mdpi.com |
| 1-[2-Hydroxy-propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride (6g) | M. marinum | 8.09 µM | mdpi.com |
Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives
N-phenyl piperazine derivatives have demonstrated significant potential as anti-inflammatory agents. ontosight.aibiomedpharmajournal.org Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, which are crucial for the production of inflammatory mediators. ontosight.ai
A study investigating new piperazine derivatives reported their ability to reduce pain and inflammation in various experimental models. researchgate.net For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to decrease acetic acid-induced writhing in a dose-dependent manner and reduce paw licking time in the second phase of the formalin test. nih.gov Furthermore, LQFM182 significantly reduced edema formation in the carrageenan-induced paw edema test and decreased cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov
Another study synthesized a series of N-phenyl piperazine based derivatives and evaluated their in vitro α-amylase inhibitory and anti-inflammatory potential. biomedpharmajournal.org The results showed that at a concentration of 500 µg/mL, all synthesized compounds exhibited 85-90% anti-inflammatory effects. biomedpharmajournal.org Notably, compound P7 showed strong inhibitory effects against both α-amylase and inflammation, while at 100 µg/mL, compound P6 was more effective than the other compounds and the standard control. biomedpharmajournal.org
Research on H1-receptor antagonists has also shed light on the anti-inflammatory properties of piperazine derivatives. nih.gov A study synthesizing new derivatives of Cyclizine (1-benzhydryl-4-methyl-piperazine) found that substituting the phenyl group with tolyl, anisol, and cumene (B47948) groups significantly decreased acute inflammation. nih.gov However, these derivatives were not effective in reducing chronic inflammation in the cotton pellet-induced granuloma model. nih.gov
Table 2: Anti-inflammatory Activity of Selected N-Phenyl Piperazine Derivatives
| Compound/Derivative | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Acetic acid-induced writhing | Dose-dependent decrease in writhing. | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Formalin-induced pain test | Reduced paw licking time in the second phase. | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema | Reduced edema formation. | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy | Reduced cell migration, MPO activity, and levels of TNF-α and IL-1β. | nih.gov |
| N-phenyl piperazine derivatives (P1-P22) | In vitro anti-inflammatory assay | At 500 µg/mL, all compounds showed 85-90% anti-inflammatory effects. | biomedpharmajournal.org |
| Cyclizine derivatives (tolyl, anisol, cumene substitutions) | Acute inflammation models | Remarkably decreased acute inflammation. | nih.gov |
Preclinical Antidiabetic Effects of Related Adiponectin Receptor Agonists
Adiponectin, a hormone produced by fat tissue, plays a beneficial role in various conditions, including insulin resistance and type 2 diabetes. frontiersin.orgnih.gov Its effects are mediated through adiponectin receptors, AdipoR1 and AdipoR2. nih.gov Consequently, the development of small molecule agonists for these receptors is a promising therapeutic strategy for obesity-related diseases. nih.gov
AdipoRon, an orally active synthetic small-molecule adiponectin receptor agonist, has been shown to bind to both AdipoR1 and AdipoR2. nih.gov In preclinical studies, AdipoRon mimicked the effects of adiponectin in muscle and liver, including the activation of AMPK and PPAR-α pathways. nih.gov This resulted in the amelioration of insulin resistance and glucose intolerance in mice on a high-fat diet. nih.gov Furthermore, AdipoRon improved the diabetic condition of genetically obese db/db mice and extended their lifespan when fed a high-fat diet. nih.gov
Another novel adiponectin receptor agonist, AdipoAI, has also demonstrated significant antidiabetic potential. nih.gov In in-vitro studies, AdipoAI increased the expression of AdipoR1/R2, AMPK, and APPL1 proteins in C2C12 myotubes. nih.gov In vivo, oral administration of AdipoAI to diet-induced obese mice improved blood glucose control and insulin sensitivity. nih.gov The compound also reduced epididymal fat content, decreased inflammatory markers, and increased levels of PPAR-α and AMPK, indicating hepatoprotective effects. nih.gov
A peptide-based adiponectin receptor agonist, ALY688, has also been investigated for its metabolic effects. physiology.org In L6 skeletal muscle cells, ALY688 increased the phosphorylation of downstream effectors of adiponectin signaling, such as AMPK, ACC, and p38MAPK. physiology.org This led to enhanced insulin sensitivity, increased glucose uptake, and improved insulin-stimulated glucose uptake. physiology.org Importantly, ALY688 was also shown to improve glucose handling in mice fed a high-fat, high-sucrose diet. physiology.org
Table 3: Preclinical Effects of Adiponectin Receptor Agonists
| Agonist | Model | Key Effects | Reference |
|---|---|---|---|
| AdipoRon | Mice on a high-fat diet | Ameliorated insulin resistance and glucose intolerance. | nih.gov |
| AdipoRon | db/db mice | Ameliorated diabetes and prolonged lifespan. | nih.gov |
| AdipoAI | C2C12 myotubes | Increased AdipoR1/R2, AMPK, and APPL1 protein expression. | nih.gov |
| AdipoAI | Diet-induced obese mice | Improved blood glucose control, insulin sensitivity, and reduced epididymal fat. | nih.gov |
| ALY688 | L6 skeletal muscle cells | Increased phosphorylation of AMPK, ACC, and p38MAPK; enhanced insulin sensitivity and glucose uptake. | physiology.org |
| ALY688 | High-fat, high-sucrose-fed mice | Improved glucose handling. | physiology.org |
Structure Activity Relationship Sar Studies for N Phenyl N 4 Piperidinylacetamide Derivatives
Elucidating Structural Determinants for Target Binding and Functional Efficacy
The potency and selectivity of N-Phenyl-N-4-piperidinylacetamide derivatives are highly sensitive to their molecular architecture. The core scaffold, consisting of a central piperidine (B6355638) ring linked to an anilino group and an amide chain, provides a versatile template for modification. Research into this class of compounds, particularly within the family of fentanyl analogs, has established that the N-phenyl-N-piperidin-4-yl-propionamide moiety is a key "address region" responsible for selective binding, especially to the μ-opioid receptor. nih.gov Minimal structural requirements for interaction with this receptor include a properly oriented basic nitrogen and a hydroxylated phenyl ring. nih.gov
Impact of Piperidine Ring Substituents on Activity
Modifications to the piperidine ring have a profound effect on the biological activity of this compound derivatives. The introduction of substituents can alter the compound's affinity, selectivity, and potency by influencing its conformation and interaction with the target binding site.
Research has shown that apolar groups, such as aryl or benzyl (B1604629) rings, attached to the piperidine are generally favorable for activity against certain targets like Trypanosoma cruzi. frontiersin.org Conversely, the introduction of polar substituents tends to result in compounds with significantly lower activity. frontiersin.org The size and bulk of the substituent are also crucial factors. Studies on urea-linked analogues demonstrated that larger, apolar groups increased activity, though excessive bulk can be detrimental. frontiersin.org
In the context of opioid receptor agonists, substitution on the piperidine ring is a well-established strategy for modulating potency. A prominent example is the addition of a methyl-carboxylate moiety at the 4-position of the piperidine ring, a modification that transforms fentanyl into carfentanil, a compound with substantially greater potency. nih.gov Furthermore, the stereochemical placement of these substituents is critical; for instance, the (+)-cis isomer of 3-methylfentanyl is markedly more active than its other stereoisomers, highlighting the importance of precise three-dimensional orientation for optimal receptor interaction. nih.gov
Table 1: Effect of Piperidine Ring Substituents on Activity
| Base Compound | Piperidine Substituent | Resulting Compound | Observed Effect on Activity |
|---|---|---|---|
| Fentanyl | 4-methoxycarbonyl | Carfentanil | Significantly increased potency (30-100x Fentanyl). nih.gov |
| Fentanyl | 3-methyl | 3-methylfentanyl | Isomer-dependent activity; (+)-cis isomer is most potent. nih.gov |
| Pyrazolone Core | Aryl or Benzyl rings | - | Most potent compounds against T. cruzi. frontiersin.org |
| Pyrazolone Core | Polar groups (e.g., imidazole, morpholine) | - | Generally leads to high micromolar (lower) activities. frontiersin.org |
Influence of Anilino Moiety Modifications on Pharmacological Profile
The anilino (N-phenyl) group is another critical site for modification that significantly influences the pharmacological properties of these derivatives. Alterations to the phenyl ring of this moiety can affect binding affinity and can even introduce novel stereochemical properties.
For activity against certain parasites, there appears to be a preference for electron-rich aromatic systems. dndi.org For example, dimethoxy analogues retained moderate activity and showed improved metabolic clearance, whereas analogues with electron-deficient groups, such as a cyano group, were found to be inactive. dndi.org This suggests that the electronic character of the anilino ring is a key determinant for binding to specific biological targets. dndi.org
Role of Amide Chain Length and Substitution in Potency and Selectivity
The N-acyl group is a key component of the this compound structure, and modifications to its length, branching, and substitution pattern are pivotal in fine-tuning potency and selectivity. This part of the molecule is often considered a "message region" that modulates the compound's functional effect. nih.gov
Systematic alterations of the propanamide side chain of fentanyl have yielded a wide array of analogues with varying activities. Replacing the propionyl group with a smaller acetyl group results in acetylfentanyl. nih.gov Extending the chain to a butyryl group produces butyrfentanyl. nih.gov Introducing unsaturation, as in acryloylfentanyl, results in a compound with a binding affinity similar to that of fentanyl. nih.gov The introduction of heteroatoms, such as in methoxyacetylfentanyl or phenoxyacetyl fentanyl, introduces further electronic and steric changes that modulate potency. nih.gov
In related classes of compounds, it has been observed that the nature of the amide itself is important. For instance, tertiary amides have been found to be more potent inhibitors of the dopamine (B1211576) transporter than corresponding primary and secondary amides. nih.gov The amide bond can also be replaced entirely with bioisosteres, such as oxadiazoles (B1248032), a strategy used to improve metabolic stability and other physicochemical properties without sacrificing potency. nih.gov
Table 2: Influence of Amide Chain Modification on Fentanyl Analogue Potency
| Analogue Name | Amide Group | Relative Potency/Affinity |
|---|---|---|
| Fentanyl | Propanamide | Standard reference |
| Acetylfentanyl | Acetamide (B32628) | Active opioid. nih.gov |
| Butyrfentanyl | Butanamide | Active opioid. nih.gov |
| Methoxyacetylfentanyl | Methoxyacetamide | ~30% the potency of fentanyl. nih.gov |
| Acryloylfentanyl | Acrylamide (B121943) | Similar binding affinity to fentanyl. nih.gov |
| Phenoxyacetyl fentanyl | Phenoxyacetamide | High potency analgesic. |
Stereochemical Aspects of Activity in this compound Analogues
The three-dimensional arrangement of atoms (stereochemistry) is a paramount factor governing the interaction of this compound derivatives with their biological targets. Specific stereoisomers of a compound can exhibit dramatically different potencies and selectivities.
Analysis of Chiral Centers and Enantiomeric Selectivity
The introduction of chiral centers into the this compound scaffold necessitates consideration of enantiomeric selectivity, where one enantiomer (non-superimposable mirror image) has a significantly higher biological activity than the other.
A classic example is 3-methylfentanyl, which possesses two chiral centers and therefore exists as four distinct stereoisomers. nih.gov The pharmacological activity of these isomers varies widely, with the (+)-cis isomer being approximately 16 times more active than the trans isomers and about 100 times more potent than its own (-)-cis-enantiomer. nih.gov This demonstrates that the precise spatial orientation of the methyl group on the piperidine ring is crucial for optimal receptor engagement.
This principle is not limited to substituents on the core ring. In the development of novel μ-opioid receptor (MOR) agonists based on a related piperidine scaffold, it was found that the (3R, 4S)-enantiomer of a lead compound was a highly potent and selective MOR agonist, whereas its (3S, 4R)-enantiomer displayed significantly weaker activity. nih.gov These findings highlight the critical importance of controlling stereochemistry during the design and synthesis of potent and selective analogues.
Investigation of Atropisomerism and its Pharmacological Implications
A fascinating and less common form of stereoisomerism, known as atropisomerism, has been identified as a key factor in the activity of some this compound derivatives. Atropisomerism arises from hindered rotation around a single bond, creating stable isomers that are not based on a traditional chiral center.
In the context of fentanyl analogues, this phenomenon can occur due to restricted rotation around the bond connecting the anilino nitrogen to the phenyl ring (the Ar−N(CO) axis). nih.gov By introducing sufficiently bulky substituents at the 2' or 6' positions of the anilino ring, the rotational barrier can be made high enough to allow for the isolation of stable atropisomers at room temperature. nih.gov
Research in this area has successfully demonstrated that these atropisomers can have different biological activities. This was shown in studies of related N-benzoylated indoles, where stable atropisomers were resolved; only one of the isomers, the aR-isomer, showed specific inhibitory activity against the COX-1 enzyme, while the other was inactive. nih.gov This discovery that stereochemistry about the N-acyl bond can dictate biological function has significant implications, suggesting that specific rotational conformations are required for molecular recognition at the receptor site. nih.govnih.gov This opens a new dimension for drug design, where controlling axial chirality can be used to fine-tune the pharmacological profile of this compound derivatives. nih.gov
Absorption, Distribution, Metabolism, and Excretion Adme Research at the Preclinical Level
Enzyme Inhibition Studies for Predicting Potential Drug-Drug Interactions
Comprehensive searches of scientific literature did not yield specific preclinical studies that have directly investigated the enzyme inhibition potential of N-Phenyl-N-4-piperidinylacetamide for the prediction of drug-drug interactions. Research has primarily focused on its role as a metabolite of the synthetic opioid acetylfentanyl. nih.govnih.gov
The metabolism of acetylfentanyl, the parent compound of this compound (also known as acetyl norfentanyl), has been shown to be mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, preliminary studies using human liver microsomes and in vivo rodent models have demonstrated that acetylfentanyl undergoes N-dealkylation to form acetyl norfentanyl. nih.govnih.gov This metabolic pathway is analogous to the metabolism of fentanyl, where the N-dealkylation to its primary metabolite, norfentanyl, is predominantly catalyzed by the CYP3A4 isoform. nih.govresearchgate.netsemanticscholar.orgresearchgate.net
Given that the formation of this compound is dependent on CYP enzymes, particularly likely CYP3A4 based on the data for fentanyl and acetylfentanyl, there is a theoretical potential for drug-drug interactions. nih.govnih.gov Drugs that are inhibitors or inducers of CYP3A4 could potentially alter the rate of formation of this compound from acetylfentanyl. nih.govnih.gov However, without direct studies on this compound as an inhibitor of various CYP isoforms, its own potential to cause drug-drug interactions remains uncharacterized.
Due to the absence of specific research data, a data table on the inhibitory effects (e.g., IC50 or Ki values) of this compound on cytochrome P450 enzymes cannot be provided.
Investigation of Physicochemical Trapping Mechanisms (e.g., Lysosomal Trapping)
No preclinical studies were identified that have specifically investigated the potential for this compound to undergo physicochemical trapping mechanisms, such as lysosomal trapping.
Lysosomal trapping is a phenomenon where basic, lipophilic compounds accumulate in the acidic environment of lysosomes within cells. criver.com This sequestration can affect the compound's distribution, apparent volume of distribution, and potential for intracellular target engagement. criver.combioivt.com Many centrally acting drugs and other xenobiotics that are weak bases exhibit this property. criver.com
As this compound contains a basic piperidine (B6355638) nitrogen, it possesses a structural feature that could potentially lead to lysosomal trapping. However, without experimental investigation, it is not possible to confirm whether this mechanism plays a significant role in its disposition.
Consequently, no data is available to be presented in a table regarding the lysosomal trapping potential of this compound.
Advanced Analytical Methodologies for N Phenyl N 4 Piperidinylacetamide Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the structural elucidation of N-Phenyl-N-4-piperidinylacetamide, offering insights into its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. msu.edu For this compound, ¹H NMR and ¹³C NMR are particularly informative.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the phenyl ring, the piperidine (B6355638) ring, and the acetyl group. The chemical shifts (δ) of these protons are influenced by the electronic environment. For example, the aromatic protons would appear at a lower field (higher δ value) compared to the aliphatic protons of the piperidine ring. Spin-spin coupling between adjacent protons would also provide valuable information about the connectivity of the molecule.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). For instance, the carbonyl carbon of the acetyl group would have a characteristic downfield chemical shift.
Differentiation of isomers can often be achieved through detailed NMR analysis. frontiersin.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Acetyl (CH₃) | ~2.1 |
| Piperidine (CH₂) | 1.5 - 3.5 |
| Piperidine (CH) | 4.0 - 4.5 |
| Phenyl (CH) | 7.2 - 7.5 |
Note: These are approximate values and can vary based on the solvent and instrument used.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Acetyl (CH₃) | ~24 |
| Piperidine (CH₂) | 40 - 50 |
| Piperidine (CH) | ~55 |
| Phenyl (C) | 120 - 145 |
| Carbonyl (C=O) | ~170 |
Note: These are approximate values and can vary based on the solvent and instrument used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
Key expected absorptions include:
C=O Stretch: A strong absorption band around 1650 cm⁻¹ due to the carbonyl group of the amide.
C-N Stretch: Absorptions in the region of 1350-1250 cm⁻¹ corresponding to the stretching of the carbon-nitrogen bonds in the amide and piperidine ring.
Aromatic C-H Stretch: Peaks typically appearing above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹. vscht.cz
Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O Stretch | ~1650 (strong) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Bending | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. For this compound (C₁₃H₁₈N₂O), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.
This high level of mass accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), provide further structural information by revealing the constituent parts of the molecule. acs.org
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-performance variant, Ultra-Performance Liquid Chromatography (UPLC-MS/MS), are powerful analytical methods for the detection and quantification of compounds in various samples. ca.govcuny.edu These techniques combine the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
In a typical LC-MS/MS method, the sample is first injected into an LC system where this compound is separated from other components on a chromatographic column, often a reverse-phase C18 column. ca.gov The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization - ESI) and detected. ca.gov
Tandem mass spectrometry (MS/MS) is used for quantification, typically in Multiple Reaction Monitoring (MRM) mode. waters.com In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences from the sample matrix, leading to accurate and precise quantification, even at low concentrations. nih.gov UPLC-MS/MS offers faster analysis times and improved resolution compared to conventional LC-MS/MS.
A reverse-phase HPLC method for this compound can be employed using a mobile phase of acetonitrile, water, and a modifier like formic acid for MS compatibility. sielc.com
Table 4: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC System | UPLC or HPLC |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment ion |
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself may require derivatization to increase its volatility for GC analysis, GC-MS is particularly useful for identifying its metabolites. biorxiv.org
Metabolic processes in the body can transform this compound into various other compounds. frontiersin.org To analyze these metabolites, a biological sample (e.g., urine or blood) is collected, and the metabolites are extracted. The extracts are often derivatized to make the metabolites more amenable to GC analysis. biorxiv.org The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. thermofisher.com The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the individual metabolites by comparing them to spectral libraries or by interpreting their fragmentation patterns. mdpi.com GC-MS is a well-established method for metabolome analysis, providing both qualitative and quantitative information. researchgate.net
Solid-Phase Extraction (SPE) and Microextraction with Packed Sorbent (MEPS) for Sample Preparation
The accurate quantification of this compound and its analogs in complex biological matrices necessitates robust sample preparation techniques to remove interfering substances and concentrate the analytes of interest. Solid-Phase Extraction (SPE) and its miniaturized version, Microextraction with Packed Sorbent (MEPS), are prominent methods employed for this purpose, offering significant advantages over traditional liquid-liquid extraction (LLE). chromatographyonline.com
Solid-Phase Extraction (SPE)
SPE is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. chromatographyonline.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the retained analytes. chromatographyonline.com For the analysis of this compound and related compounds, reversed-phase SPE cartridges, such as those containing C18 or mixed-mode sorbents, are frequently utilized. ebi.ac.uknih.gov These sorbents effectively retain the moderately hydrophobic analytes from aqueous matrices like urine, plasma, and oral fluid. ebi.ac.uknih.govmdpi.com
A study detailing the analysis of 17 fentanyl-related compounds, including this compound, in plasma and blood utilized a mixed-mode SPE for sample cleanup. ebi.ac.uk This approach combines multiple retention mechanisms, such as reversed-phase and ion-exchange, to achieve a more selective extraction and cleaner extracts. chromatographyonline.comebi.ac.uk The choice of an appropriate sorbent and elution solvent is critical for achieving high recovery rates and minimizing matrix effects, which can suppress or enhance the analyte signal in mass spectrometry-based detection methods. chromatographyonline.comebi.ac.uk
Microextraction with Packed Sorbent (MEPS)
MEPS is a miniaturized version of SPE, where a small amount of sorbent (typically 1-2 mg) is packed into a syringe. nih.govmdpi.com This technique offers several advantages, including reduced sample and solvent volumes, faster extraction times, and the potential for automation. mdpi.comnih.govmdpi.com MEPS has been successfully applied to the extraction of synthetic opioids, including this compound, from various biological matrices. ebi.ac.uk
In a validated method for the simultaneous quantification of nine synthetic opioids and two metabolites in urine, MEPS was coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). ebi.ac.uk A multivariate optimization was performed to determine the ideal conditions, including the number of draw-eject cycles and the extraction solvent. ebi.ac.uk The study demonstrated that MEPS is an efficient and semi-automated technique that requires minimal sample (200 µL) and organic solvent (640 µL) volumes. ebi.ac.uk The reusability of the MEPS cartridge for an average of 150 extractions further contributes to its cost-effectiveness and eco-friendliness. ebi.ac.uk
Another study focused on the analysis of 25 fentanyl derivatives in oral fluid also employed MEPS for sample preparation. mdpi.com The researchers selected a C18 sorbent due to the high affinity of fentanyl and its analogs for this stationary phase. mdpi.com They optimized the sample loading conditions, finding that a 90/10 ratio of aqueous to organic solvent resulted in the best retention of the target analytes. mdpi.com
Table 1: Comparison of SPE and MEPS for this compound Analysis
| Feature | Solid-Phase Extraction (SPE) | Microextraction with Packed Sorbent (MEPS) |
| Sorbent Amount | Larger (mg to g) | Smaller (1-2 mg) nih.gov |
| Sample Volume | Milliliters nih.gov | Microliters (e.g., 200 µL) ebi.ac.uk |
| Solvent Consumption | Higher | Lower (e.g., 640 µL) ebi.ac.uk |
| Extraction Time | Longer | Shorter mdpi.com |
| Automation Potential | Can be automated chromatographyonline.com | Easily semi-automated or fully automated mdpi.commdpi.com |
| Reusability | Typically single-use | Reusable (e.g., up to 150 times) ebi.ac.uk |
Purity Assessment and Development of Certified Reference Materials
The purity of this compound is a critical parameter for ensuring the accuracy and reliability of analytical measurements, particularly in forensic and clinical toxicology. The development and use of Certified Reference Materials (CRMs) are fundamental for method validation, calibration, and quality control.
Purity Assessment
The purity of a synthesized batch of this compound is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with a universal detector, such as a UV detector or a mass spectrometer, is a common method for determining the presence and quantity of impurities. sielc.com By analyzing the compound with a suitable HPLC method, it is possible to separate the main component from any synthesis byproducts or degradation products. sielc.com
Other techniques that can be employed for purity assessment include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can identify volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which can be compared to the theoretical values.
Development of Certified Reference Materials (CRMs)
A Certified Reference Material is a standard of a substance with one or more certified property values, produced by a technically valid procedure, and accompanied by a certificate. sigmaaldrich.comcanada.ca The development of a CRM for this compound involves several key steps:
Synthesis and Purification: The compound is synthesized, often through methods like the condensation of 1-benzyl-4-piperidone and aniline (B41778) followed by reduction and acetylation, and then purified to the highest possible degree. jst.go.jp
Characterization and Purity Determination: A comprehensive characterization is performed using multiple independent analytical techniques to confirm the identity and determine the purity of the material. This rigorous process ensures the reliability of the certified value.
Homogeneity and Stability Studies: The batch of material is tested to ensure that it is homogeneous, meaning that the property value is consistent throughout the entire batch. Stability studies are also conducted under various storage conditions to determine the shelf life of the CRM. canada.ca
Value Assignment: The certified value for the purity is assigned based on the results of the characterization studies, often through a metrologically valid procedure involving multiple laboratories.
Certification and Documentation: A certificate is issued that provides all the essential information about the CRM, including the certified value and its uncertainty, the methods used for characterization, and instructions for proper use and storage. canada.ca
Organizations like the National Institute of Metrology of China and companies such as Sigma-Aldrich produce and distribute a wide range of CRMs for various applications, including forensic and toxicological analysis. sigmaaldrich.comnim.ac.cn The availability of a CRM for this compound is crucial for laboratories to ensure the quality and comparability of their analytical results.
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties and reactivity of a molecule. While specific DFT studies focusing exclusively on N-Phenyl-N-4-piperidinylacetamide are not prevalent in publicly accessible literature, the methodology's application to analogous structures provides a clear framework for its potential insights.
DFT is used to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic structure. aps.org Methods like the B3LYP functional combined with a basis set such as 6-311++G(2d,2p) are commonly employed to optimize the molecular geometry to its lowest energy state and to calculate various electronic descriptors. d-nb.info For this compound, such calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.
Furthermore, DFT is instrumental in characterizing a molecule's reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO gap. This energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other calculated parameters, such as electron affinity, ionization potential, and chemical hardness, collectively provide a comprehensive reactivity profile. researchgate.net These theoretical calculations allow for a detailed understanding of the molecule's stability and potential reaction sites, which is invaluable for designing new derivatives with tailored properties. researchgate.netbeilstein-journals.org
Table 1: Potential DFT-Derived Properties for this compound
| Property | Description | Significance |
| Optimized Molecular Geometry | The 3D arrangement of atoms with the lowest potential energy. | Provides accurate bond lengths and angles for use in further modeling like docking. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical reactivity and stability. researchgate.net |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Allows for comparison with experimental infrared (IR) spectra to confirm structure. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify nucleophilic and electrophilic centers, predicting interaction sites. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich (negative) and electron-poor (positive) regions, crucial for understanding intermolecular interactions. nih.gov |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. pjps.pk It is widely used to understand how ligands like this compound and its analogs interact with biological targets such as receptors and enzymes. nih.govbiomedpharmajournal.orgmdpi.com
Molecular docking simulations place the ligand into the binding site of a target protein, whose 3D structure is often obtained from X-ray crystallography or homology modeling. nih.gov The process generates multiple possible binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). biomedpharmajournal.orgchemrxiv.org Lower binding energy scores typically indicate more favorable interactions and higher binding affinity. biomedpharmajournal.org
Studies on structurally related fentanyl derivatives at the µ-opioid receptor (µOR) have revealed key interactions that are likely conserved for this compound. A crucial interaction is the formation of an ionic bond between the protonated piperidine (B6355638) nitrogen of the ligand and the highly conserved aspartate residue at position 147 (D147) in the receptor. mdpi.com Additionally, the anilide phenyl group often engages in hydrophobic interactions within a subpocket formed by transmembrane helices. mdpi.com By analyzing these interactions, docking can rationalize the binding affinity of a compound and compare it to others in a series.
Table 2: Example of Key Interactions for Fentanyl Analogs at the µ-Opioid Receptor
| Interacting Ligand Moiety | Key Receptor Residue(s) | Type of Interaction | Reference |
| Protonated Piperidine Nitrogen | Aspartate (D147) | Ionic Bond / Salt Bridge | mdpi.com |
| Anilide Phenyl Group | Tryptophan (W293), Tyrosine (Y326) | Hydrophobic, π-π Stacking | mdpi.com |
| N-phenethyl Group | Histidine (H297), Tryptophan (W318) | Hydrophobic | mdpi.com |
Computational docking is a powerful tool for understanding why a ligand may bind preferentially to one receptor subtype over another. By docking a compound into the binding sites of different but related receptors (e.g., µ, delta, and kappa opioid receptors), researchers can identify subtle differences in amino acid residues or binding pocket shape that favor or disfavor binding. For instance, a ligand that shows high affinity for the µ-receptor might have a lower affinity for the κ-receptor due to a steric clash with a bulky residue in the κ-receptor's binding site that is absent in the µ-receptor. Studies on 4-anilidopiperidine derivatives have successfully designed ligands with high selectivity for the µ-opioid receptor. nih.gov
Furthermore, computational modeling can provide insights into ligand efficacy and functional selectivity (also known as biased agonism), where a ligand preferentially activates one intracellular signaling pathway over another. Recent studies have used structure-based modeling to design ligands that are G protein biased at both MOR and KOR. elifesciences.org This is achieved by designing modifications that force parts of the molecule to interact with distinct subpockets of the receptor, thereby stabilizing a conformation that favors a specific signaling cascade. elifesciences.org This approach offers a sophisticated strategy for designing ligands with more desirable therapeutic profiles.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are disciplines that correlate a compound's structural or physicochemical properties with its biological activity. These models are essential for predicting the activity of novel compounds and for optimizing lead structures. openmedicinalchemistryjournal.comnih.gov
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide a powerful approach to understanding structure-activity correlations. nih.gov In a CoMFA study, a series of structurally related analogs are aligned, often based on a common scaffold or a docked conformation. nih.gov The aligned molecules are then placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies with a probe atom are calculated. These energy fields are the independent variables that are correlated with the dependent variable (biological activity, e.g., IC₅₀) using a statistical method like Partial Least Squares (PLS). nih.gov
A successful CoMFA model is characterized by high statistical robustness, indicated by a high cross-validated correlation coefficient (q² or r²cv, typically >0.5) and a high conventional correlation coefficient (r²). nih.govnih.gov The true power of CoMFA lies in its graphical output: 3D contour maps. These maps highlight regions where modifications to the molecule are predicted to enhance or diminish activity.
Steric Maps: Show areas where bulky groups are favored (e.g., green contours) or disfavored (e.g., yellow contours).
Electrostatic Maps: Indicate regions where positive charge is favorable (e.g., blue contours) or where negative charge is favorable (e.g., red contours).
These maps provide intuitive, visual guidance for medicinal chemists to design new analogs of this compound with potentially improved potency. nih.gov
The computational models generated through docking and QSAR are integral to modern lead optimization strategies. nih.govresearchgate.net A validated QSAR model can be used for in silico or virtual screening, where large libraries of virtual compounds can be rapidly assessed for their predicted biological activity. frontiersin.org This allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing, significantly improving the efficiency of the discovery process.
Molecular Electrostatic Potential Investigations for Binding Site Interactions
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding and predicting how a molecule will interact with other molecules, particularly a ligand with its biological receptor. nih.govspringernature.com The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, regions of negative potential, which are electron-rich and prone to electrophilic attack, are colored red. Conversely, regions of positive potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue.
While specific MEP studies focusing exclusively on this compound are limited, extensive computational modeling of the broader fentanyl class of compounds provides a robust framework for understanding its binding site interactions at the µ-opioid receptor (MOR). mdpi.comnih.gov These studies highlight that electrostatic interactions are a fundamental aspect of ligand recognition and binding. nih.govspringernature.com
Key electrostatic features identified in fentanyl analogs that are directly applicable to this compound include:
Protonated Piperidine Nitrogen: At physiological pH, the nitrogen atom within the piperidine ring is protonated, carrying a formal positive charge. chemrxiv.org This creates a prominent region of positive electrostatic potential (blue on an MEP map). This positively charged moiety is critical for the initial recognition and anchoring of the ligand within the receptor's binding pocket. It forms a strong ionic interaction, or salt bridge, with a negatively charged aspartate residue (specifically Asp147) in the µ-opioid receptor. mdpi.comnih.gov This electrostatic attraction is a primary determinant of binding for the entire fentanyl class.
Amide Carbonyl Oxygen: The oxygen atom of the acetamide (B32628) group (C=O) possesses lone pairs of electrons, creating a localized region of high electron density. An MEP map would depict this area as having a negative electrostatic potential (red). This electron-rich site functions as a hydrogen bond acceptor, capable of forming a crucial hydrogen bond with a corresponding donor group within the receptor's active site.
Aromatic Phenyl Ring: The π-electron cloud of the N-phenyl ring results in a region of negative electrostatic potential above and below the plane of the ring. This feature facilitates non-covalent interactions, such as π-π stacking or hydrophobic interactions, with aromatic amino acid residues (like tyrosine or phenylalanine) in a subpocket of the receptor. mdpi.com
Table of Compounds Mentioned
| Common Name | IUPAC Name |
| This compound | N-phenyl-N-piperidin-4-ylacetamide |
| Fentanyl | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
| Norfentanyl | N-phenyl-N-piperidin-4-ylpropanamide |
| Carfentanil | methyl 1-(2-phenylethyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate |
| Alfentanil | N-[1-[2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide |
| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
| Acetylfentanyl | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
Emerging Research Perspectives and Future Directions for N Phenyl N 4 Piperidinylacetamide Research
Development of Novel Pharmacological Probes Based on the N-Phenyl-N-4-piperidinylacetamide Scaffold
The this compound scaffold, the parent structure of acetylfentanyl, serves as a valuable starting point for the design of novel pharmacological probes. nih.govebi.ac.uk These chemical tools are instrumental in exploring the intricate details of cellular processes and molecular interactions. By systematically modifying the core structure, researchers can develop a library of analog compounds, each with slightly different properties, to probe the binding pockets of receptors and elucidate structure-activity relationships (SAR).
The synthesis of various derivatives is a key strategy in developing these probes. For instance, fentanyl, the prototypical 4-anilidopiperidine, has been the subject of extensive derivatization since the 1960s. nih.gov These efforts have produced a wide range of analogs, which can be considered a collection of pharmacological probes that have helped to map the requirements for potent opioid receptor activity. nih.govnih.gov Modifications can be made at several positions on the scaffold, as illustrated by the examples in the table below.
| Analog Type | Modification from this compound (Acetylfentanyl) | Research Purpose |
| Propanamide Analog (Fentanyl) | Replacement of the acetyl group with a propanoyl group. nih.gov | To investigate the effect of N-acyl group size on receptor affinity and potency. acs.org |
| Methyl Carboxylate Analog (Carfentanil) | Addition of a methyl-carboxylate moiety at the 4-position of the piperidine (B6355638) ring. nih.gov | To probe the tolerance for bulky substituents at the 4-position and its impact on potency. nih.gov |
| Fluorinated Analog (4-fluoroisobutyrfentanyl) | Introduction of a fluorine atom on the phenyl ring and an isobutyryl group. nih.gov | To study the effects of halogenation and branched acyl groups on metabolic stability and potency. nih.gov |
| Atropisomeric Analogs | Introduction of bulky groups to create stable rotational isomers (atropisomers) around the N-phenyl bond. acs.org | To explore how distinct three-dimensional conformations influence receptor interaction and functional activity (e.g., agonism vs. antagonism). acs.org |
These probes are not limited to small molecules. The development of monoclonal antibodies that can specifically recognize fentanyl and its analogs, like carfentanil, represents another frontier. These antibodies can be used as highly specific probes in assays and diagnostics, and to understand the pharmacokinetics of the target compounds. ebi.ac.uk The insights gained from these pharmacological probes are critical for designing molecules with desired biological activities.
Strategies for Highly Selective Modulation of Specific Biological Targets
Achieving high selectivity for a specific biological target is a primary goal in drug discovery to maximize therapeutic effects while minimizing off-target side effects. For compounds based on the this compound scaffold, which primarily interact with opioid receptors, several strategies are being explored to enhance selectivity. nih.gov
One of the most powerful strategies is structural modification . The potency and selectivity of these compounds are highly sensitive to small changes in their chemical structure. For example, the addition of a methyl-carboxylate group at the 4-position of the piperidine ring, as seen in carfentanil, results in a dramatic increase in potency compared to its non-substituted counterparts. nih.gov This suggests that this modification enhances the interaction with a specific sub-pocket within the receptor.
Another key strategy involves exploiting stereochemistry , particularly atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. Recent research has shown that by introducing chemical groups that create stable atropisomers within the fentanyl framework, it is possible to separate agonist and antagonist activity. acs.org In one study, the aS- and aR-enantiomers of a fentanyl derivative were found to exert antagonistic and agonistic effects on the µ-opioid receptor, respectively, by adopting distinct binding modes. acs.org This approach offers a sophisticated method for designing molecules with highly specific functional outcomes.
Bioisosteric replacement is another important strategy. The amide bond, while crucial for the activity of many compounds, can sometimes be a liability due to metabolic instability. Replacing the amide group with a bioisostere—a different functional group with similar physical or chemical properties—can lead to improved pharmacological profiles. nih.gov For example, a 1,2,3-triazole ring has been successfully used as an amide bioisostere in other drug discovery programs to enhance potency and metabolic stability. nih.gov
The following table summarizes research findings on how different structural modifications affect the biological activity of this compound analogs, highlighting the path towards selectivity.
| Compound/Analog Series | Structural Feature | Impact on Biological Activity (EC₅₀) | Implication for Selectivity |
| N-(2-Methylphenyl) Analog | Methyl group on the ortho position of the N-phenyl ring | Potency can be altered, and atropisomerism may be induced. acs.org | The steric hindrance can force a specific conformation, leading to selective interaction with the receptor. |
| N-Alkanoyl Series (Propionyl vs. Cyclohexylcarbonyl) | Increasing bulkiness of the N-alkanoyl group | Potency decreases significantly with larger groups (e.g., EC₅₀ of 3.40 nM for propionyl vs. 544 nM for cyclohexylcarbonyl). acs.org | The binding pocket has a clear size limitation for the acyl group, a key factor for designing selective ligands. |
| 4-Substituted Analogs (e.g., Carfentanil) | Addition of a methyl-carboxylate at the 4-position | Leads to significantly more potent analogs. nih.gov | Demonstrates that the 4-position is a critical site for enhancing binding affinity and potency. |
These strategies, driven by medicinal chemistry and structural biology, are paving the way for the development of this compound-based compounds that can modulate specific biological targets with high precision.
Translational Research Opportunities from Advanced Preclinical Stages
Translational research is the process of turning basic scientific discoveries into practical applications, such as new therapies. plos.orgnih.gov For promising compounds derived from the this compound scaffold that have demonstrated efficacy and a good safety profile in advanced preclinical studies, the path to clinical application presents both opportunities and significant hurdles. delta4.ai
The primary opportunity lies in addressing unmet medical needs. For instance, N-piperidinyl acetamide (B32628) derivatives have been investigated as selective T-type calcium channel inhibitors for the potential treatment of neuropathic pain, inflammatory pain, and other neurological disorders like epilepsy and Parkinson's disease. googleapis.com A compound from a related piperidine class, Z944, progressed through Phase I clinical studies for pain, demonstrating a successful transition from preclinical to clinical evaluation. googleapis.com
To capitalize on these opportunities, several key factors must be addressed:
Robust Preclinical Data: A comprehensive preclinical package is essential. This includes in vitro studies to define the mechanism of action and in vivo studies in relevant animal models to demonstrate efficacy and safety. delta4.ai
Collaboration and Funding: Advancing a compound requires significant resources. Collaboration between academic researchers, who often make the initial discoveries, and industry partners with expertise in drug development and commercialization is crucial. plos.org Government and private funding bodies, such as the National Institute of Neurological Disorders and Stroke (NINDS), offer programs to support the translation of early-stage projects towards industry adoption. nih.gov
Navigating the Regulatory Pathway: Successful translation requires a deep understanding of the regulatory requirements for clinical trials. This involves extensive safety and toxicology studies before a drug candidate can be tested in humans. delta4.ai
Commercialization Strategy: A lack of knowledge or interest in commercializing research can be a significant barrier. plos.org Early consideration of intellectual property, market potential, and patient populations is vital for attracting the investment needed to move forward.
The journey from a preclinical lead compound to a clinically approved therapeutic is long and challenging, with high rates of attrition. delta4.ai However, for this compound derivatives with novel mechanisms or superior properties, the potential to create new medicines provides a powerful incentive for pursuing translational research.
Addressing Challenges in Chemical Biology and Drug Discovery for Amide-Based Compounds
The amide functional group is a cornerstone of medicinal chemistry and is present in a vast number of biologically active molecules, including those based on the this compound scaffold. nih.gov Despite its importance in forming key hydrogen bonding interactions, the amide bond also presents several challenges in drug discovery. nih.gov
One of the main challenges is metabolic instability . The amide bond can be susceptible to hydrolysis by enzymes in the body, which can lead to rapid clearance and poor bioavailability of the drug. nih.gov Another issue is that the properties of the amide group can contribute to suboptimal physicochemical characteristics, such as poor solubility or membrane permeability, which can hinder a compound's ability to reach its target in the body. rsc.org
To overcome these hurdles, medicinal chemists employ several strategies:
| Challenge | Mitigation Strategy | Description | Example Application Area |
| Metabolic Instability | Bioisosteric Replacement | Replacing the amide bond with a more stable functional group, such as a 1,2,3-triazole, which mimics the geometry and electronic properties of the amide but is resistant to hydrolysis. nih.gov | Improving the stability of protease inhibitors or other peptide-like molecules. |
| Poor Physicochemical Properties | Prodrug Approach | Modifying the lead compound with a temporary chemical group (a promoiety) that improves properties like solubility or permeability. The promoiety is cleaved in the body to release the active drug. rsc.org | Enhancing the oral absorption of a drug with low solubility. |
| Suboptimal Binding/Potency | Fragment-Based Drug Discovery (FBDD) | Starting with very small, simple molecules ("fragments") that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead compound with optimized properties from the ground up. frontiersin.org | Developing inhibitors for challenging targets like those in the central nervous system. frontiersin.org |
| High Molecular Complexity | Rational Drug Design | Using computational modeling and structural biology to guide the design of simpler, more efficient molecules, avoiding the unnecessary complexity that can lead to poor drug-like properties. frontiersin.org | Optimizing hits from high-throughput screening to reduce molecular weight and improve pharmacokinetics. |
Fragment-based drug discovery (FBDD) is particularly promising for complex targets. By building a drug candidate piece by piece, FBDD allows for precise modifications to enhance activity while maintaining desirable properties like low molecular weight and appropriate lipophilicity, which are often challenging to achieve with larger, more complex starting molecules. frontiersin.org Addressing these challenges is essential for successfully advancing amide-based compounds like this compound derivatives through the drug discovery pipeline.
Integration of Multi-Omics Data in Preclinical Assessment and Target Identification
Modern drug discovery is increasingly driven by a systems-level understanding of biology. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a drug candidate. nih.govfrontiersin.org This multi-omics approach is a powerful tool for the preclinical assessment and target identification of compounds derived from the this compound scaffold.
Integrating these diverse data types can revolutionize preclinical research in several ways:
Comprehensive Mechanism of Action (MoA) Profiling: While a compound may be designed for a specific primary target, it often has broader effects. Multi-omics analysis can reveal the full spectrum of pathways modulated by the compound, providing a deeper understanding of its MoA and potentially identifying unexpected therapeutic effects or liabilities. nih.govpharmalex.com
Target Deconvolution and Identification: For compounds identified through phenotypic screening (where the molecular target is unknown), multi-omics can help pinpoint the specific protein or pathway responsible for the observed effect. pharmalex.com
Biomarker Discovery: By correlating molecular changes with physiological outcomes, researchers can identify biomarkers that predict a compound's efficacy or toxicity. jci.org This is crucial for patient selection and monitoring in future clinical trials.
Predictive Toxicology: Integrated omics data can help predict potential adverse effects at an early stage by identifying unintended interactions with off-target proteins or perturbations in critical metabolic pathways. pharmalex.com The metabolism of acetylfentanyl, for example, has been studied using mass spectrometry to identify its major metabolites, a key component of a metabolomics assessment. ebi.ac.uk
The table below outlines the different omics technologies and their potential applications in the preclinical assessment of this compound derivatives.
| Omics Technology | Data Generated | Application in Preclinical Assessment |
| Genomics | DNA sequence variations. | Identifies genetic factors that may influence individual responses to the compound. |
| Transcriptomics (e.g., RNA-Seq) | Gene expression levels (mRNA). | Reveals which genes are turned on or off in response to the compound, elucidating affected signaling pathways. nih.gov |
| Proteomics | Protein expression levels and post-translational modifications. | Identifies the direct protein targets of the compound and downstream changes in protein networks. nih.gov |
| Metabolomics | Levels of small molecule metabolites (e.g., lipids, amino acids). | Provides a functional readout of the cellular state and can reveal disruptions in metabolic pathways or identify the compound's own metabolic breakdown products. ebi.ac.ukcmbio.io |
Computational algorithms and machine learning methods are essential for integrating these large and complex datasets to identify meaningful patterns and correlations. jci.org By adopting a multi-omics strategy, researchers can make more informed decisions, reduce the rate of late-stage failures, and accelerate the development of safer and more effective drugs based on the this compound scaffold. pharmalex.com
Q & A
Q. Advanced
- Orthogonal analytical methods : Combine HPLC (C18 column, acetonitrile/water 70:30) and GC-MS to detect impurities (<0.5% per USP standards) .
- Process controls : Implement in-line FTIR monitoring during synthesis to track reaction progress .
- Stability studies : Accelerated testing (40°C/75% RH for 6 months) ensures shelf-life stability (>98% purity under argon storage) .
Which regulatory guidelines govern preclinical use of this compound?
Q. Basic
- ICH Q3A(R2) : Limits for impurities (e.g., ≤0.1% for genotoxic compounds) .
- FDA GLP : Requires documentation of residual solvents (e.g., ethanol <5000 ppm) and batch-specific certificates of analysis (CoA) .
- IACUC protocols : Mandatory for in vivo studies to ensure ethical compliance .
How can computational models predict metabolic pathways?
Q. Advanced
- In silico tools : MetaSite predicts CYP3A4-mediated oxidation at the piperidine ring, forming N-oxide metabolites .
- Molecular docking : Simulations with CYP3A4 (PDB ID: 1TQN) identify key binding interactions (e.g., hydrogen bonding with Glu374) .
- QSAR models : Correlate substituent lipophilicity (logP) with hepatic clearance rates (r²=0.89) .
How is impurity profiling conducted for this compound?
Q. Advanced
- HPLC-MS/MS : Detects trace impurities like N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (EP Impurity C) at 0.05% levels .
- Forced degradation studies : Exposure to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H₂O₂) identifies degradation products .
What advanced spectral techniques resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
